2,3,4,5-Tetrachlorobiphenyl chemical structure and properties
2,3,4,5-Tetrachlorobiphenyl chemical structure and properties
An In-Depth Technical Guide to 2,3,4,5-Tetrachlorobiphenyl (PCB 61)
Executive Summary
Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants that, despite being banned from production for decades, continue to pose significant environmental and health risks.[1][2] This guide focuses on a specific congener, 2,3,4,5-tetrachlorobiphenyl (PCB 61), providing a comprehensive technical overview for researchers, toxicologists, and environmental scientists. We will delve into its fundamental chemical structure and properties, explore its environmental persistence and metabolic fate, detail its toxicological profile, and provide a robust framework for its analytical determination. This document is structured to serve as a foundational resource, blending established scientific data with practical insights into the handling and analysis of this compound.
Introduction to Polychlorinated Biphenyls (PCBs)
PCBs are a group of 209 synthetic organic compounds (congeners) formed by chlorinating biphenyl.[1] Their chemical inertness, thermal stability, and electrical insulating properties led to their widespread use in industrial applications such as coolants and lubricants in transformers and capacitors, and as plasticizers in paints and cements.[1][3] However, these same properties contribute to their extreme persistence in the environment.[4] PCBs are lipophilic, meaning they accumulate in the fatty tissues of living organisms, leading to biomagnification through the food chain.[4] The toxicity of PCBs varies widely depending on the number and position of chlorine atoms, with certain congeners exhibiting dioxin-like toxicity.[5]
2,3,4,5-Tetrachlorobiphenyl (PCB 61): An Overview
2,3,4,5-Tetrachlorobiphenyl, designated as PCB 61, is a specific congener within the tetrachlorobiphenyl subgroup. Its structure consists of a biphenyl backbone with four chlorine atoms attached to one of the phenyl rings at positions 2, 3, 4, and 5, leaving the other phenyl ring unsubstituted. This asymmetric chlorination pattern dictates its unique chemical behavior, environmental fate, and toxicological profile, distinguishing it from other tetrachlorobiphenyl isomers.
Chemical Structure
The structural representation of PCB 61 is crucial for understanding its chemical reactivity and interaction with biological systems.
Caption: Chemical structure of 2,3,4,5-Tetrachlorobiphenyl (PCB 61).
Physicochemical Properties
The physicochemical properties of PCB 61 are fundamental to predicting its environmental transport, bioavailability, and persistence. Its high octanol-water partition coefficient (Log Kow) and low water solubility underscore its lipophilic nature and tendency to partition into organic matrices like soil, sediment, and biota.
| Property | Value | Source |
| IUPAC Name | 1,2,3,4-tetrachloro-5-phenylbenzene | [1] |
| CAS Number | 33284-53-6 | [1][6] |
| PCB Number | 61 | [1][6] |
| Molecular Formula | C₁₂H₆Cl₄ | [1][6] |
| Molecular Weight | 292.0 g/mol | [1] |
| Calculated LogP (Kow) | 6.4 | [1] |
| Water Solubility | Very low (estimated) | [7] |
| Appearance | Solid (at STP) | N/A |
Synthesis and Environmental Fate
Synthesis
Commercial PCBs were historically produced through the catalytic chlorination of biphenyl with anhydrous chlorine. This process was difficult to control, resulting in complex mixtures of congeners with varying degrees of chlorination. While specific, high-purity synthesis of PCB 61 for research purposes is possible, it typically involves multi-step organic chemistry techniques. Analogous syntheses for other tetrachlorobiphenyls, such as Suzuki coupling reactions between a substituted phenylboronic acid and a chlorinated benzene derivative, provide a modern pathway to specific congeners.[8]
Environmental Fate and Persistence
Like other PCBs, PCB 61 is highly resistant to environmental degradation.[4] Its low vapor pressure means it primarily resides in soil and water rather than the atmosphere.[2] Due to its hydrophobicity, it strongly adsorbs to sediments and suspended organic matter in aquatic environments.[4]
A key process in the environmental breakdown of higher chlorinated PCBs is microbial reductive dechlorination, which occurs under anaerobic conditions in sediments.[4] Specific organohalide-respiring bacteria can utilize chlorinated compounds as electron acceptors. For instance, the bacterium Dehalobium chlorocoercia DF-1 has been shown to dechlorinate 2,3,4,5-tetrachlorobiphenyl (PCB 61) to 2,3,5-trichlorobiphenyl (PCB 23).[9] This process is significant as it can reduce the overall toxicity of a PCB mixture, although the resulting lower-chlorinated congeners may have different toxicological profiles. The rate of this dechlorination is a linear function of the PCB concentration in the aqueous phase, even at environmentally relevant concentrations as low as 1 ng/L.[9]
Caption: Microbial reductive dechlorination of PCB 61 to PCB 23.
Toxicology and Metabolic Pathways
The toxicity of PCBs is complex, with effects including carcinogenicity, neurotoxicity, endocrine disruption, and hepatotoxicity.[5] The parent PCB compounds, rather than their metabolites, are often responsible for the primary toxic effects.[5]
Mechanism of Action
The toxicity of many PCB congeners is mediated by their ability to bind to the aryl hydrocarbon (Ah) receptor.[5] Congeners that can adopt a planar spatial arrangement, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), are potent Ah receptor agonists.[5] PCB 61, having chlorine atoms on only one ring and no ortho-substituents on the other, is less sterically hindered to rotation around the biphenyl bond than many other PCBs, but its specific Ah receptor binding affinity is not as high as the most potent coplanar PCBs. Its toxicity is therefore considered to be mediated through mechanisms that may not be exclusively dependent on the Ah receptor.
Metabolism
In vertebrates, PCBs are metabolized primarily by the cytochrome P450 (CYP) enzyme system in the liver.[5][10] The goal of this metabolism is to create more polar, water-soluble compounds that can be excreted. The primary metabolic reactions are hydroxylations, where a hydroxyl (-OH) group is added to the biphenyl rings.[10] These hydroxylated metabolites (OH-PCBs) can then undergo further Phase II metabolism, such as conjugation with sulfate or glucuronic acid, to enhance their water solubility for excretion.[11][12]
While specific metabolism studies on PCB 61 are limited, data from similar congeners show that the position of hydroxylation is influenced by the chlorine substitution pattern. For example, in other tetrachlorobiphenyls, metabolism can lead to the formation of various mono- and di-hydroxylated metabolites.[13] These metabolites can sometimes be more toxic than the parent compound, and their retention in specific tissues is a key area of toxicological research.[12]
Analytical Methodologies
The accurate quantification of specific PCB congeners like PCB 61 in complex environmental and biological matrices requires sophisticated analytical techniques. The standard approach involves solvent extraction, sample cleanup, and instrumental analysis by high-resolution gas chromatography (HRGC).[14]
Representative Analytical Workflow
The following workflow outlines the key stages for the determination of PCB 61 in a sediment sample. This protocol is a representative example based on established EPA methodologies and principles from the Agency for Toxic Substances and Disease Registry (ATSDR).[14]
Caption: General workflow for the analysis of PCB 61 in sediment samples.
Detailed Experimental Protocol (Representative)
Objective: To quantify 2,3,4,5-tetrachlorobiphenyl (PCB 61) in a sediment sample.
1. Sample Preparation: a. Homogenize approximately 100g of wet sediment. b. Freeze-dry a 10g aliquot to a constant weight to determine moisture content and to prepare the sample for extraction. c. Spike the dried sample with a known amount of a surrogate standard (e.g., a ¹³C-labeled PCB congener not expected in the sample).
2. Extraction: a. Place the 10g dried sample mixed with diatomaceous earth into an accelerated solvent extractor (ASE) cell. b. Extract the sample with a 1:1 mixture of hexane:acetone at 100°C and 1500 psi. c. Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator or nitrogen blowdown system.
3. Cleanup: a. Gel Permeation Chromatography (GPC): Pass the concentrated extract through a GPC column to remove high-molecular-weight interferences such as lipids. b. Column Chromatography: Further clean the GPC fraction on an activated multi-layer silica gel column. Elute with hexane to isolate the PCB fraction from more polar compounds like pesticides.[14]
4. Instrumental Analysis: a. GC-ECD/MS: Analyze the final, concentrated extract using a high-resolution gas chromatograph coupled with an electron capture detector (GC-ECD) for high sensitivity or a mass spectrometer (GC-MS) for definitive identification.[14] b. GC Conditions (Typical):
- Column: 60m x 0.25mm ID, 0.25µm film thickness DB-5ms or equivalent.
- Carrier Gas: Helium.
- Temperature Program: Initial 100°C, ramp to 200°C at 10°C/min, then ramp to 300°C at 5°C/min, hold for 10 min. c. Quantification: Identify and quantify the PCB 61 peak based on its retention time and mass spectrum relative to an authentic standard. Correct the final concentration using the recovery of the surrogate standard.
Conclusion
2,3,4,5-Tetrachlorobiphenyl (PCB 61) is a persistent and bioaccumulative environmental contaminant with a distinct chemical profile. Understanding its structure is key to appreciating its behavior, from its resistance to degradation to its potential for toxicological effects. While natural attenuation via microbial dechlorination can occur, the slow rate of this process means that PCB 61 will remain a contaminant of concern for the foreseeable future. Therefore, the development and application of robust and sensitive analytical methods are paramount for monitoring its presence in the environment, assessing human exposure, and implementing effective remediation strategies. This guide provides a foundational technical overview to support these critical research and regulatory efforts.
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